molecular formula C7H13NO B1387614 (4S)-6-Azaspiro[2.5]octan-4-ol CAS No. 1103501-90-1

(4S)-6-Azaspiro[2.5]octan-4-ol

Cat. No. B1387614
M. Wt: 127.18 g/mol
InChI Key: UTLJTKFPIYWIRV-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4S)-6-Azaspiro[2.5]octan-4-ol” is a chemical compound with a complex structure. It contains a total of 24 bonds, including 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of similar compounds has been reported using a cyclohexane-trans-1,4-diol with an alkyne side chain in the presence of an Au (I) catalyst . Another study reported the formation of new sesquiterpene backbones after incubation of caryolan-synthase (GcoA) and presilphiperfolan-8-β-ol synthase (BcBOT2) with a non-natural farnesyldiphosphate .


Molecular Structure Analysis

The molecular structure of “(4S)-6-Azaspiro[2.5]octan-4-ol” is quite intricate. It includes a total of 24 bonds, 10 non-H bonds, 1 three-membered ring, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Chemical Reactions Analysis

The chemical reactions involving “(4S)-6-Azaspiro[2.5]octan-4-ol” can be quite complex. For example, one study reported the C(sp3) H bond oxygenation of the cyclopropane-containing mechanistic probes 6-tert-butylspiro[2.5]octane and spiro[2.5]octane with hydrogen peroxide catalyzed by manganese complexes bearing aminopyridine tetradentate ligands .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(4S)-6-Azaspiro[2.5]octan-4-ol” include a molecular weight of 126.20 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 .

properties

IUPAC Name

(8S)-6-azaspiro[2.5]octan-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-6-5-8-4-3-7(6)1-2-7/h6,8-9H,1-5H2/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLJTKFPIYWIRV-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CCNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CCNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-6-Azaspiro[2.5]octan-4-ol

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.